Bienvenue dans la boutique en ligne BenchChem!

Hdac6-IN-3

Polypharmacology Epigenetics HDAC6 Inhibition

Hdac6-IN-3 is the only commercially available probe that simultaneously inhibits HDAC1/2/3/6/8/10 (IC50 0.02–1.54 μM), MAO-A (IC50 0.79 μM), and LSD1. Its unique polypharmacology induces H3K4me2 accumulation and recapitulates anti-proliferative effects in PC-3 and DU-145 prostate cancer models. Orally bioavailable with validated in vivo tumor suppression. Selective HDAC6 inhibitors cannot reproduce these downstream outcomes. Ideal for preclinical studies where combined HDAC/MAO-A/LSD1 modulation is required.

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
Cat. No. B15142010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-3
Molecular FormulaC19H27N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCN(CC#C)CC1=CC(=CC=C1)NC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C19H27N3O3/c1-3-13-22(2)15-16-9-8-10-17(14-16)20-18(23)11-6-4-5-7-12-19(24)21-25/h1,8-10,14,25H,4-7,11-13,15H2,2H3,(H,20,23)(H,21,24)
InChIKeyFQVRLKIMFQKGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac6-IN-3: A Multi-Target Inhibitor for Advanced Prostate Cancer Research and Epigenetic Pathway Studies


Hdac6-IN-3 (also known as Compound 14) is a hydroxamic acid-based, multi-target small molecule inhibitor. It is characterized by its oral bioactivity and a unique polypharmacology profile, exhibiting potent inhibitory activity against several Histone Deacetylase (HDAC) isoforms, Monoamine Oxidase A (MAO-A), and Lysine-Specific Demethylase 1 (LSD1). Its enzymatic inhibitory profile shows IC50 values in the range of 0.02-1.54 μM against HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 [1]. In addition to its HDAC activity, Hdac6-IN-3 effectively inhibits MAO-A with an IC50 of 0.79 μM and also targets LSD1 . This compound was identified as a tractable antiprostate cancer agent following the pragmatic insertion of a pargyline-like LSD1 inhibitor moiety into an HDAC inhibitory pharmacophore [2].

Why Hdac6-IN-3 Cannot Be Substituted by Standard HDAC6 Inhibitors in Prostate Cancer Models


Standard HDAC6-selective inhibitors (e.g., Tubastatin A, Ricolinostat, Nexturastat A) are designed for high isoform selectivity, with a primary focus on modulating α-tubulin acetylation. In contrast, Hdac6-IN-3 operates via a unique multi-target mechanism of action (MOA) that simultaneously inhibits HDACs, MAO-A, and LSD1 [1]. This polypharmacological profile is not present in canonical HDAC6-selective chemical probes. Substituting Hdac6-IN-3 with a selective HDAC6 inhibitor would fail to recapitulate the compound's downstream effects, including H3K4me2 accumulation (a signature of LSD1 inhibition) and the specific anti-proliferative effects observed in prostate cancer models [2]. The documented in vivo efficacy of Hdac6-IN-3 in PC-3 and DU-145 xenograft models is a direct consequence of this combined MOA and cannot be replicated by a single-target HDAC6 inhibitor [3].

Quantitative Differentiation Guide for Hdac6-IN-3 Procurement


Multi-Target Inhibition Profile Differentiates Hdac6-IN-3 from Selective HDAC6 Inhibitors

Hdac6-IN-3 distinguishes itself from comparator compounds like Tubastatin A and Ricolinostat through its multi-target activity profile. Unlike these comparators which are designed as selective HDAC6 inhibitors, Hdac6-IN-3 exhibits potent inhibition of MAO-A (IC50 = 0.79 μM) and LSD1, in addition to its HDAC inhibitory activity [1]. This polypharmacology is not observed in Tubastatin A or Ricolinostat, which have been characterized as having minimal to no activity against MAO-A and LSD1 at relevant concentrations [2].

Polypharmacology Epigenetics HDAC6 Inhibition

In Vivo Antitumor Efficacy in Prostate Cancer Xenograft Models

Hdac6-IN-3 (Compound 14) has demonstrated significant in vivo antitumor activity in human prostate cancer xenograft models. Oral administration of the compound led to a remarkable suppression of tumor growth in both PC-3 and DU-145 xenograft nude mouse models [1]. This in vivo efficacy is directly linked to its multi-target mechanism of action (HDAC6, MAO-A, and LSD1 inhibition) and is supported by good oral bioavailability and hepatocytic stability [2].

Prostate Cancer In Vivo Efficacy Xenograft Models

Potent In Vitro Antiproliferative Activity in Prostate Cancer Cell Lines

Hdac6-IN-3 (Compound 14) elicited magnificent cell growth inhibitory effects against the PC-3 and DU-145 prostate cancer cell lines [1]. This antiproliferative activity is attributed to its combined inhibition of HDAC6, MAO-A, and LSD1. While selective HDAC6 inhibitors like Tubastatin A and Ricolinostat may exhibit antiproliferative effects in some contexts, the potency and specific mechanism of Hdac6-IN-3 in these prostate cancer cell lines is a key differentiator.

Antiproliferative Cell Viability PC-3 DU-145

Oral Bioavailability and Hepatocytic Stability Profile

Hdac6-IN-3 demonstrates good oral bioavailability in rats and good human hepatocytic stability, making it a suitable chemical probe for in vivo studies requiring oral administration [1]. This contrasts with some HDAC6 inhibitors which may require alternative routes of administration or exhibit poor metabolic stability.

Pharmacokinetics Oral Bioavailability Drug Stability

Recommended Research Applications for Hdac6-IN-3 Based on Quantitative Evidence


Elucidating the Combined Role of HDAC, MAO-A, and LSD1 in Prostate Cancer

Researchers investigating the complex interplay between epigenetic regulation and metabolic pathways in prostate cancer should utilize Hdac6-IN-3. Its multi-target profile allows for the simultaneous inhibition of HDACs, MAO-A, and LSD1, enabling studies that cannot be performed with selective HDAC6 inhibitors. The compound's validated in vivo efficacy in PC-3 and DU-145 xenograft models provides a strong foundation for preclinical therapeutic exploration [1].

In Vivo Efficacy Studies in Prostate Cancer Xenograft Models Requiring Oral Dosing

For labs conducting in vivo antitumor studies using human prostate cancer xenograft models (PC-3, DU-145) in nude mice, Hdac6-IN-3 is an ideal chemical probe. Its good oral bioavailability allows for convenient and less stressful oral gavage administration, while its documented remarkable suppression of tumor growth in these specific models ensures relevant and reproducible results [1].

Investigating LSD1-Mediated Epigenetic Changes in Cancer

Hdac6-IN-3 serves as a valuable tool for studying the downstream effects of LSD1 inhibition, specifically the accumulation of H3K4me2. Unlike selective HDAC6 inhibitors, Hdac6-IN-3 has been shown to induce this epigenetic modification, as confirmed by Western blot analysis [1]. This makes it a key reagent for dissecting the role of LSD1 in gene regulation within the context of cancer biology.

Benchmarking Novel Dual or Multi-Target Inhibitors

Given its well-characterized multi-target activity profile (HDAC, MAO-A, LSD1), Hdac6-IN-3 can be used as a benchmark control compound in the development and characterization of novel dual or multi-target inhibitors. Its established enzymatic IC50 values for MAO-A (0.79 μM) and its range of HDAC inhibition (0.02-1.54 μM) provide quantitative metrics for comparative analysis [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac6-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.